molecular formula C10H9ClF3N3O B2666325 [5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride CAS No. 2503204-43-9

[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride

Cat. No.: B2666325
CAS No.: 2503204-43-9
M. Wt: 279.65
InChI Key: RRFXAIWUWJRPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules, and an oxadiazole ring, which is a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable addition to drug candidates.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for applications in agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of [5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring may interact with nucleic acids or other biomolecules, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Trifluoromethyl)phenyl]methanamine hydrochloride
  • [3-(Trifluoromethoxy)phenyl]methanamine hydrochloride
  • [3-(Trifluoromethyl)phenyl]isoxazole

Uniqueness

Compared to similar compounds, [5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride stands out due to the presence of the oxadiazole ring, which provides additional sites for chemical modification and interaction with biological targets

Properties

IUPAC Name

[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)16-17-9;/h1-4H,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFXAIWUWJRPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.